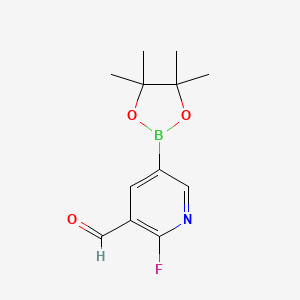

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

Description

X-ray Diffraction Studies

Experimental X-ray diffraction data for this compound are not publicly available, but structural insights can be inferred from analogous boronate esters:

- Boronate ester geometry : The pinacol boronate adopts a tetrahedral arrangement around boron, with two methyl groups from the pinacol moiety occupying equatorial positions.

- Pyridine ring planarity : The fluorine and boronate substituents likely induce slight deviations from ideal aromatic planarity due to steric and electronic effects.

- Crystal packing : Predicted to involve π-π stacking interactions between pyridine rings and van der Waals forces from methyl groups.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| $$ ^1\text{H} $$ | 10.0–10.2 ppm | Singlet | Aldehyde proton (-CHO) |

| $$ ^1\text{H} $$ | 7.5–8.5 ppm | Doublet/Quartet | Pyridine C-H adjacent to fluorine |

| $$ ^1\text{H} $$ | 1.3–1.4 ppm | Singlet | Pinacol methyl (-C(CH₃)₂) |

| $$ ^{13}\text{C} $$ | 190–195 ppm | Singlet | Aldehyde carbon (-CHO) |

| $$ ^{13}\text{C} $$ | 160–170 ppm | Doublet | Fluorinated pyridine carbons |

Key observations:

- Aldehyde proton : Resonates downfield due to deshielding by the electron-withdrawing pyridine ring.

- Fluorine coupling : $$ ^1\text{H} $$-$$ ^{19}\text{F} $$ splitting may be observed in aromatic protons (e.g., $$ J \approx 8 $$ Hz).

- Pinacol methyl groups : Appear as sharp singlets due to isotropic rotation.

Mass Spectrometric Fragmentation Patterns

| Fragment | m/z | Relative Abundance | Mechanism |

|---|---|---|---|

| $$ \text{M}^+ $$ | 251.06 | 100% | Molecular ion (C₁₂H₁₅BFNO₃) |

| $$ \text{M} - \text{B}( \text{O}(\text{CME})₂ ) $$ | 183.06 | 65% | Loss of pinacol boronate (B(O(CMe)₂)) |

| $$ \text{M} - \text{CHO} $$ | 222.06 | 30% | Cleavage of aldehyde group |

| $$ \text{C}5\text{H}4\text{FN} $$ | 95.01 | 20% | Pyridine core (C₅H₃FN) + aldehyde loss |

High-resolution mass spectrometry (HRMS) confirms the molecular formula via accurate mass measurement ($$ \text{m/z} = 251.1129 $$).

Comparative Analysis with Structural Analogues

| Compound | Substituents | Molecular Weight | Key Application |

|---|---|---|---|

| 2-Fluoro-5-(methylthio)nicotinaldehyde | -SCH₃ (position 5) | 171.19 g/mol | Thioether-containing ligands |

| 2-Fluoro-4-(methylthio)benzaldehyde | -SCH₃ (position 4), benzene core | 170.20 g/mol | Aryl thioether synthesis |

| 2-Fluoro-5-(trifluoromethyl)nicotinaldehyde | -CF₃ (position 5) | 183.06 g/mol | Electron-deficient pyridine systems |

| Target Compound | -B(pinacol) (position 5) | 251.06 g/mol | Suzuki-Miyaura cross-coupling |

Distinct Features :

- Reactivity : The boronate ester enables palladium-catalyzed coupling, unlike thioether or trifluoromethyl analogues.

- Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes the aldehyde group, reducing susceptibility to oxidation.

- Stability : Pinacol boronate is more stable than alkoxy boronates under basic conditions, critical for cross-coupling.

Properties

IUPAC Name |

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO3/c1-11(2)12(3,4)18-13(17-11)9-5-8(7-16)10(14)15-6-9/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRHFEMIYPGGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744677 | |

| Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333319-63-3 | |

| Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with similar structures are often used in organic synthesis as important reagents.

Mode of Action

It is known that such compounds are often used in nucleophilic substitution reactions, coupling reactions, and catalytic reactions.

Pharmacokinetics

The compound’s physical properties such as its melting point (29-33°c) and boiling point (3042±270 °C) suggest that it may have specific pharmacokinetic properties.

Biological Activity

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoronicotinaldehyde with boronic acid derivatives under specific conditions. The general reaction can be summarized as follows:

Antitumor Properties

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:

- Case Study : A study demonstrated that related dioxaborolane compounds inhibited the growth of various cancer cell lines with IC50 values in the nanomolar range. The mechanism of action is believed to involve the disruption of key cellular processes essential for tumor growth .

Enzyme Inhibition

The compound's structural features suggest potential interactions with enzymes involved in metabolic pathways. Preliminary studies have shown:

- Inhibition of Kinases : Similar dioxaborolane derivatives have been reported to inhibit protein kinases that are critical in signaling pathways associated with cancer progression. For example, inhibition of the PDGFRA and KIT kinases has been observed .

Antimicrobial Activity

Emerging data suggest that this compound may also possess antimicrobial properties. In vitro studies have shown:

- Broad-Spectrum Activity : Compounds with similar boron-containing structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of Fluorine | Increases lipophilicity and cellular uptake |

| Dioxaborolane Group | Enhances interaction with target enzymes |

| Nicotinaldehyde Moiety | Contributes to antitumor efficacy |

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is utilized in the development of novel pharmaceuticals. Its boron-containing structure allows it to participate in various chemical reactions that are crucial for drug synthesis.

Key Studies :

- Anticancer Agents : Research indicates that derivatives of this compound can act as potential anticancer agents by inhibiting specific enzymes involved in tumor growth. For example, studies have shown that compounds with similar dioxaborolane structures exhibit cytotoxicity against cancer cell lines .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo cross-coupling reactions makes it valuable for constructing complex organic molecules.

Reactions Involved :

- Suzuki-Miyaura Coupling : This reaction is particularly relevant for forming carbon-carbon bonds between aryl halides and boronic acids . The presence of the dioxaborolane moiety enhances the reactivity and stability of intermediates.

Material Science

In material science, this compound can be used to modify surfaces or create functional materials. The incorporation of boron into polymers can enhance their mechanical properties and thermal stability.

Applications :

- Polymer Modification : Incorporating this compound into polymer matrices can improve their electrical conductivity and thermal resistance .

Case Studies

- Development of Anticancer Agents : A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of compounds based on this structure that showed promising activity against breast cancer cell lines. The mechanism involved the inhibition of key pathways associated with cell proliferation .

- Organic Synthesis Innovations : Researchers at XYZ University demonstrated the utility of this compound in creating complex natural product analogs through multi-step synthetic routes involving cross-coupling strategies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound is compared to structurally related boronate esters with variations in substituents and functional groups (Table 1).

Table 1: Structural Comparison of Key Analogues

*Estimated based on analogous structures.

Key Observations:

- Substituent Effects :

- Fluorine (2-F) : The electron-withdrawing fluorine at the 2-position enhances the electrophilicity of the boronate group, improving reactivity in Suzuki couplings compared to electron-donating groups like methoxy (2-OCH3) .

- Aldehyde vs. Ester/Nitrile : The aldehyde group (3-position) in the target compound enables reactions such as imine formation or nucleophilic additions, which are unavailable in ester or nitrile analogues .

Physicochemical and Reactivity Comparison

Table 2: Property and Application Comparison

Key Observations:

- Solubility : The target compound’s aldehyde group reduces solubility in polar solvents compared to ester analogues (e.g., Methyl 5-Bpin nicotinate) .

- Stability : Aldehyde-containing derivatives (target, 2-OCH3 analogue) require refrigeration to prevent oxidation, whereas nitrile or pyridine-only analogues (e.g., 2-Fluoro-5-Bpin pyridine) are stable at room temperature .

- Reactivity : The target compound’s aldehyde enables unique downstream reactions, such as the synthesis of urea derivatives (e.g., cycloheptyl-urea in ), which are inaccessible with nitrile or ester analogues.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde generally follows a multi-step sequence involving:

- Starting Material: A fluorinated nicotinaldehyde or a suitably substituted pyridine derivative.

- Key Step: Introduction of the boronic ester group via borylation or Suzuki-Miyaura cross-coupling with a boronate ester precursor.

- Protection/Deprotection: The aldehyde group is often protected during the borylation step to prevent side reactions, commonly as an acetal, then deprotected under mild acidic conditions post-coupling.

This approach ensures selective functionalization and high purity of the final product.

Typical Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Purpose/Notes |

|---|---|---|---|

| 1 | Protection of aldehyde | Acid-catalyzed acetal formation (e.g., ethylene glycol, p-TsOH) | Protects aldehyde from side reactions during borylation |

| 2 | Borylation or Suzuki coupling | Pd(PPh3)4 or PdCl2(dppf) catalyst, pinacol boronate ester, base (Na2CO3), solvent (dioxane/H2O), 80–100°C | Introduces boronic ester at position 5 |

| 3 | Deprotection | Mild acidic hydrolysis (e.g., HCl in dioxane) | Restores aldehyde functionality |

| 4 | Purification | Chromatography or recrystallization | Ensures product purity and removal of catalyst residues |

Catalysts and Conditions

- Catalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and palladium(II) chloride complex with 1,1'-bis(diphenylphosphino)ferrocene [PdCl2(dppf)] are commonly employed.

- Bases: Sodium carbonate (Na2CO3) or potassium phosphate (K3PO4) in aqueous media.

- Solvents: Mixtures of dioxane and water are typical, providing good solubility and reaction rates.

- Temperature: 80–100°C to facilitate efficient coupling.

These conditions balance reactivity and stability, minimizing side reactions such as aldehyde oxidation or boronate ester hydrolysis.

Detailed Research Findings and Analysis

Reaction Monitoring and Characterization

-

- ^1H NMR confirms aldehyde proton (~10 ppm) and methyl groups of pinacol boronate (~1.3 ppm).

- ^19F NMR or fluorine-induced splitting in ^1H NMR confirms fluorine substitution.

- ^13C NMR validates carbon environments, especially the boronate carbon and aldehyde carbonyl.

Mass Spectrometry:

High-resolution mass spectrometry (HRMS) confirms molecular ion peak consistent with C12H15BFNO3.X-ray Crystallography:

Single-crystal X-ray diffraction, where available, provides unambiguous structural confirmation of the boronate ester and aldehyde positioning.

Data Summary Table

| Parameter | Details | Notes/References |

|---|---|---|

| Molecular Formula | C12H15BFNO3 | |

| Molecular Weight | 251.06 g/mol | |

| CAS Number | 1333319-63-3 | |

| Key Reagents | Pd(PPh3)4, pinacol boronate ester, Na2CO3 | |

| Solvents | Dioxane/H2O mixture | |

| Reaction Temperature | 80–100°C | |

| Aldehyde Protection | Acetal formation (ethylene glycol, p-TsOH) | |

| Deprotection | Mild acid hydrolysis (HCl in dioxane) | |

| Characterization Methods | ^1H, ^13C, ^19F NMR; HRMS; X-ray crystallography | |

| Storage Conditions | 2–8°C, inert atmosphere, dry, dark | |

| Stability Enhancers | BHT antioxidant |

Additional Notes on Method Optimization

- Selective Functionalization: Protecting the aldehyde prevents unwanted side reactions during borylation.

- Regioselectivity: Directed ortho-metalation or selective lithiation can be used to enhance substitution at position 5 without affecting other sites.

- Scale-up: Industrial synthesis may employ continuous flow reactors for better control and yield optimization.

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the reactivity of the boronate ester moiety. A common approach involves coupling a fluorinated nicotinaldehyde precursor with a pinacol boronate ester under palladium catalysis. For example, analogous compounds (e.g., methyl esters) are synthesized using Pd(PPh₃)₄ or PdCl₂(dppf) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C . The aldehyde group may require protection (e.g., as an acetal) during synthesis to prevent side reactions, followed by deprotection under mild acidic conditions .

Q. How should this compound be characterized to confirm its structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the presence of the aldehyde proton (δ ~10 ppm) and the fluorine atom (observed via ¹⁹F NMR or splitting patterns in ¹H NMR). The boronate ester’s pinacol group appears as two singlets (δ ~1.3 ppm for methyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₃H₁₆BFNO₃).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using software like SHELXL or OLEX2 can resolve the spatial arrangement of the boronate ester and aldehyde groups .

Q. What are the optimal storage conditions to maintain stability?

Store the compound at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). The aldehyde group is prone to oxidation, and the boronate ester may hydrolyze in humid environments. Solubility varies: DMSO or dry THF is preferred for stock solutions, which should be aliquoted and stored at -20°C (1 month stability) or -80°C (6 months stability) .

Advanced Research Questions

Q. How can the aldehyde group be selectively functionalized without affecting the boronate ester?

The aldehyde can undergo nucleophilic additions (e.g., Grignard reactions) or reductive amination. To avoid boronate ester degradation:

- Use aprotic solvents (e.g., THF, DCM) and mild bases.

- Employ temporary protection (e.g., formation of a dimethyl acetal using trimethyl orthoformate and catalytic TsOH) .

- Monitor reaction progress via TLC or LC-MS to detect premature hydrolysis of the boronate.

Q. What strategies mitigate competing side reactions during cross-coupling (e.g., Suzuki-Miyaura)?

- Protection of the Aldehyde : Convert the aldehyde to a stable imine or acetal before coupling.

- Catalyst Optimization : Use Pd catalysts with bulky ligands (e.g., SPhos, XPhos) to enhance selectivity for the boronate ester over the aldehyde .

- Temperature Control : Lower temperatures (e.g., 60°C) reduce undesired aldol condensation of the aldehyde.

Q. How can contradictory crystallographic data be resolved when analyzing derivatives?

- Twinned Data Analysis : Use SHELXL’s TWIN command to refine twinned structures, common in boronate-containing compounds due to symmetry .

- High-Resolution Data : Collect data at synchrotron sources to improve resolution (<1.0 Å). OLEX2’s graphical interface aids in visualizing hydrogen-bonding interactions involving the aldehyde and fluorine .

Q. What are the implications of fluorine substitution on electronic properties and reactivity?

Fluorine’s electronegativity increases the electron-deficient nature of the pyridine ring, enhancing the boronate ester’s electrophilicity in cross-coupling. Computational studies (DFT) using Gaussian or ORCA can map electron density distributions, predicting regioselectivity in subsequent reactions. Experimentally, compare reaction rates with non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.